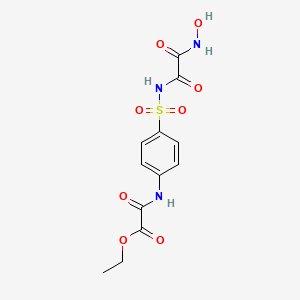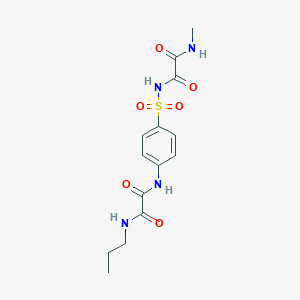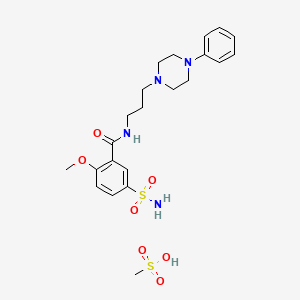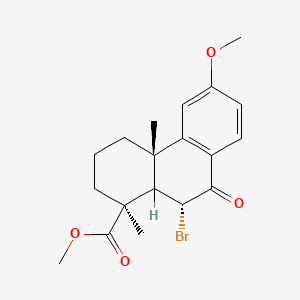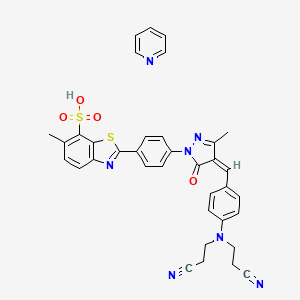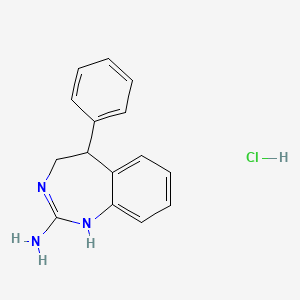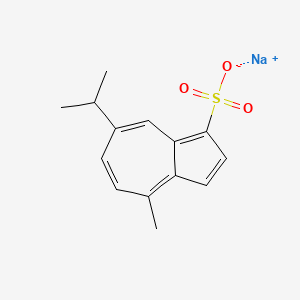
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea is a complex organic compound with a unique structure that includes quinazolinyl and thiourea moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzophenone with benzaldehyde to form the Schiff base, followed by cyclization with anthranilic acid to yield the quinazolinone derivative. The final step involves the reaction of the quinazolinone derivative with phenyl isothiocyanate under basic conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis.
化学反应分析
Types of Reactions
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学研究应用
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is known to interact with various biological targets, while the thiourea group can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
N-(4-(4-Oxo-2-(4-aminophenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea: Similar structure but lacks the phenylmethylene group.
N-(4-(4-Oxo-2-(4-((methylamino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea: Similar structure but has a methylamino group instead of phenylmethylene.
Uniqueness
N-(4-(4-Oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenylthiourea is unique due to the presence of both quinazolinone and thiourea moieties, which confer distinct chemical and biological properties. The phenylmethylene group further enhances its reactivity and potential interactions with biological targets.
属性
CAS 编号 |
83408-65-5 |
|---|---|
分子式 |
C34H25N5OS |
分子量 |
551.7 g/mol |
IUPAC 名称 |
1-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H25N5OS/c40-33-30-13-7-8-14-31(30)38-32(25-15-17-26(18-16-25)35-23-24-9-3-1-4-10-24)39(33)29-21-19-28(20-22-29)37-34(41)36-27-11-5-2-6-12-27/h1-23H,(H2,36,37,41) |
InChI 键 |
UPDYLFFFTWNWKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)NC(=S)NC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
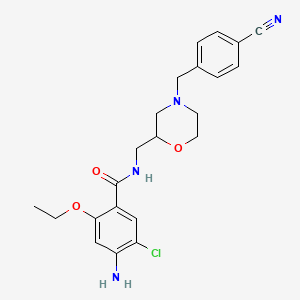
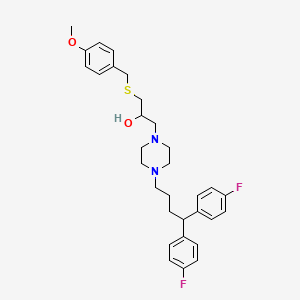

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
